5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a bromine atom, a difluoromethyl group, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of 1-(difluoromethyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include dehalogenated pyridinones or reduced derivatives.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyridinone ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization.
Properties
IUPAC Name |
5-bromo-1-(difluoromethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAQQDDPRGOPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630745 | |
Record name | 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-61-2 | |
Record name | 5-Bromo-1-(difluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832735-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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